2-Phenyl-3,6-dihydro-2h-1,2-oxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19029-45-9 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-phenyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-7H,8-9H2 |
InChI Key |
KMFLLVNVVSEGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCON1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Phenyl 3,6 Dihydro 2h 1,2 Oxazine and Analogues
Cycloaddition-Based Approaches to the 1,2-Oxazine Ring System
Cycloaddition reactions represent a powerful and convergent strategy for the construction of the 1,2-oxazine ring. These methods typically involve the reaction of a four-atom component with a two-atom component, or a three-atom component with another three-atom component, to assemble the six-membered ring in a single step.
Hetero-Diels-Alder Reactions (e.g., Nitroso Dienophiles with Conjugated Dienes)
The hetero-Diels-Alder (HDA) reaction is a cornerstone for the synthesis of 3,6-dihydro-2H-1,2-oxazines. doaj.orgresearchgate.net This [4+2] cycloaddition involves the reaction of a conjugated diene with a heterodienophile, in this case, a nitroso compound. doaj.orgresearchgate.net The reaction of nitrosobenzene (B162901) (a nitroso dienophile) with a conjugated diene directly furnishes the 2-phenyl-3,6-dihydro-2H-1,2-oxazine skeleton. clockss.org
The regioselectivity and stereoselectivity of the HDA reaction are influenced by several factors, including the electronic nature of the substituents on both the diene and the nitroso dienophile, as well as the reaction conditions. doaj.orgacs.org For instance, the reaction of p-substituted nitrosobenzenes with dienes like 1,3-cyclohexadiene (B119728) and 2,3-dimethyl-1,3-butadiene (B165502) has been studied to understand the kinetic parameters of these cycloadditions. clockss.org The mechanism is generally considered to be concerted but can proceed through highly asynchronous transition states. acs.org Computational studies using density functional theory (DFT) have shown that the endo pathway is strongly favored over the exo pathway due to steric repulsion. acs.org
Acyl nitroso compounds, generated in situ from hydroxamic acids, also serve as effective dienophiles in HDA reactions, leading to N-acyl-3,6-dihydro-1,2-oxazines. nih.gov These cycloadducts can be further transformed; for example, treatment with samarium(II) iodide can induce unexpected bond cleavages and rearrangements. nih.gov
A variety of dienes can be employed in these reactions. For example, the reaction of diene 45 , prepared via a Stille coupling, with nitrosobenzene resulted in a 2:1 mixture of diastereoisomeric cycloadducts with complete regioselectivity. nih.gov
Formal [3+3] Cycloadditions and Related Annulations
Formal [3+3] cycloaddition reactions provide an alternative and powerful route to the 1,2-oxazine ring system. mdpi.com One notable example is the rhodium(II)-catalyzed reaction of cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) with vinyl diazoacetates. mdpi.com This process functions as a [3+3]-annulation, yielding bicyclic unsaturated nitroso acetals. mdpi.com The use of Rh(II) octanoate (B1194180) in THF at room temperature has been identified as the optimal condition, providing the desired products in good yields and with excellent diastereoselectivity. mdpi.com
Another approach involves a Cloke–Wilson-type ring expansion of aryl-substituted cyclopropane (B1198618) carbaldehydes with hydroxylamine (B1172632) salts, which proceeds without the need for additives. acs.org This method is tolerant to air and moisture, making it a convenient route to dihydro-4H-1,2-oxazines. acs.org
Furthermore, scandium(III) triflate has been shown to catalyze a formal [3+3] cyclization of diaziridines with quinones, affording 1,3,4-oxadiazinanes in high yields. nih.govacs.org This highlights the utility of Lewis acids in promoting such cycloadditions.
Ring-Closing Reactions and Intramolecular Cyclizations
Ring-closing reactions, particularly those involving intramolecular cyclization, offer a distinct strategy for the synthesis of the 1,2-oxazine core. These methods rely on the formation of a key bond to close a pre-formed acyclic precursor.
Cyclization of Allenyl-Substituted Hydroxylamines
The 6-endo-trig cyclization of allenyl-substituted hydroxylamines has been investigated as a route to 3,6-dihydro-2H-1,2-oxazines. researchgate.net Experimental and computational studies on a model compound have revealed that while the solvent has a moderate effect on the reaction rate, it is crucial for suppressing the formation of side products. researchgate.net This method provides a direct entry into the desired heterocyclic system from an acyclic precursor containing the N-O-C-C=C=C fragment.
Reactions Involving α,β-Unsaturated Nitrones and Ylides
α,β-Unsaturated nitrones can act as 4π components in cycloaddition reactions. For instance, α,β-epoxyaldonitrones can serve as precursors to vinyl-substituted nitrones, which are highly reactive heterodienes. clockss.org These intermediates can be trapped in situ by dienophiles to form 1,2-oxazinium salts, which can then be converted to the corresponding 1,2-oxazines. clockss.org
Stereoselective and Enantioselective Synthesis of Dihydro-1,2-Oxazines
The development of stereoselective and enantioselective methods for the synthesis of dihydro-1,2-oxazines is of significant interest due to the importance of chiral molecules in various applications.
Chiral phosphoric acid has been successfully employed as a catalyst in the nitroso-Diels-Alder reaction of [(1E,3E,5E)-hexa-1,3,5-trien-1-yl]carbamates to produce chiral cis-3,6-dihydro-2H-1,2-oxazines. nih.gov This method allows for the regioselective functionalization of NH-triene-carbamates with high diastereoselectivity and enantioselectivity. nih.gov The regioselectivity can be controlled by the judicious choice of reaction conditions and is influenced by the steric properties of the substituents. nih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of 1,2-oxazine derivatives. For example, the organocatalytic [4+2] cycloaddition between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester has been shown to produce chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds in good to excellent yields, with excellent diastereoselectivity and good enantioselectivity. rsc.org
Furthermore, a one-pot, multistep cascade reaction has been developed for the diastereo- and enantioselective synthesis of substituted benzo[d]pyrido[2,1-b]oxazolidine and mdpi.comclockss.orgoxazine (B8389632) derivatives. nih.govacs.org This strategy, which can be applied to a wide range of substrates under mild conditions, provides access to complex heterocyclic systems with high enantiomeric excess (up to 98% ee) and diastereomeric ratios (up to >20:1 dr). nih.govacs.org
The use of chiral auxiliaries derived from carbohydrates has also been explored in the asymmetric synthesis of 6H-1,2-oxazines via hetero-Diels-Alder reactions of nitroso alkenes with alkoxyallene derivatives. fu-berlin.de
Data Tables
Table 1: Overview of Synthetic Methodologies for 1,2-Oxazines
| Methodology | Reactants | Key Features | Reference(s) |
| Hetero-Diels-Alder Reaction | Conjugated Diene + Nitroso Compound | [4+2] cycloaddition, good control over regioselectivity. | doaj.orgresearchgate.netacs.orgnih.gov |
| Formal [3+3] Cycloaddition | Cyclic Nitronate + Vinyl Diazoacetate | Rh(II)-catalyzed, high diastereoselectivity. | mdpi.com |
| Ring-Closing Cyclization | Allenyl-Substituted Hydroxylamine | 6-endo-trig cyclization, solvent-dependent. | researchgate.net |
| Asymmetric HDA Reaction | Triene-Carbamate + Nitroso Compound | Chiral phosphoric acid catalysis, high enantio- and diastereoselectivity. | nih.gov |
| Organocatalytic Cycloaddition | Methyleneindolinone + γ-Aminooxy-α,β-unsaturated ester | Asymmetric synthesis of spirocyclic oxazinanes. | rsc.org |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for inducing asymmetry in chemical reactions. In the context of synthesizing chiral this compound and its analogues, chiral auxiliaries attached to either the diene or the dienophile can effectively control the facial selectivity of the Diels-Alder reaction.
One notable example involves the use of chiral oxazolidinones, such as Evans' auxiliaries. nih.gov These auxiliaries, when attached to a diene, can direct the approach of the dienophile, leading to the formation of the desired stereoisomer. For instance, palladium-catalyzed reactions have been used to prepare chiral 2-amido- and 2-amido-1-phenyl-1,3-dienes from chiral oxazolidinones. nih.gov These dienes can then participate in Diels-Alder reactions to produce chiral cyclic products with a high degree of stereocontrol. nih.gov Upon hydrolysis, the chiral auxiliary can be removed and recycled, yielding the enantiomerically enriched cyclic ketone. nih.gov
Another approach involves the use of chiral auxiliaries to induce asymmetric Michael additions, which can be a key step in the synthesis of chiral heterocyclic systems. For example, Davies' chiral auxiliary has been employed to induce an asymmetric Michael addition in the synthesis of enantiopure 5-methylpyrrolidin-3-one. ucl.ac.uk While not a direct synthesis of the oxazine ring, this methodology demonstrates the power of chiral auxiliaries in controlling stereochemistry in the formation of related heterocyclic structures.
The following table summarizes the use of chiral auxiliaries in the synthesis of chiral building blocks:
| Chiral Auxiliary | Reaction Type | Application | Key Features |
| Chiral Oxazolidinones (Evans' auxiliaries) | Diels-Alder Reaction | Synthesis of chiral 2-amido-1-phenyl-1,3-dienes | High diastereoselectivity, auxiliary is recyclable. nih.gov |
| Davies' Chiral Auxiliary | Michael Addition | Asymmetric synthesis of 5-substituted pyrrolidin-3-ones | High enantioselectivity. ucl.ac.uk |
Asymmetric Catalysis for Enantiocontrol (e.g., Organocatalysis, Metal Catalysis)
Asymmetric catalysis has emerged as a powerful and efficient alternative to stoichiometric chiral auxiliaries for the synthesis of enantiomerically enriched compounds. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of chiral 3,6-dihydro-2H-1,2-oxazines and related structures. nih.govresearchgate.net
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govgreyhoundchrom.com This approach offers several advantages, including operational simplicity, low toxicity, and stability towards air and moisture. nih.govgreyhoundchrom.com Proline and its derivatives are prominent organocatalysts that have been used extensively. greyhoundchrom.com For instance, proline-catalyzed asymmetric reactions have been instrumental in the synthesis of complex molecules. greyhoundchrom.com
In the context of oxazine synthesis, chiral phosphoric acids have been used as catalysts in the asymmetric nitroso-Diels-Alder reaction between nitrosoarenes and carbamate-dienes. researchgate.net This method affords cis-3,6-disubstituted dihydro-1,2-oxazines with high yields and excellent regio-, diastereo-, and enantioselectivities. researchgate.net Interestingly, the catalyst was found to reverse the regioselectivity compared to the non-catalyzed reaction. researchgate.net
Metal Catalysis:
Transition metal catalysis is another cornerstone of asymmetric synthesis. researchgate.net Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. Palladium catalysis, in particular, has been widely used. researchgate.net For example, the combination of a palladium catalyst with a chiral organocatalyst, such as a cinchonidinium salt, has been effective in the asymmetric allylation of glycinate (B8599266) derivatives. researchgate.net
Ruthenium(II)-NHC (N-heterocyclic carbene) complexes have been developed for the asymmetric hydrogenation of 2-oxazolones, producing optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee). rsc.org This methodology can be scaled up to the gram scale with low catalyst loading. rsc.org
The following table provides examples of asymmetric catalysts used in the synthesis of chiral heterocycles:
| Catalyst Type | Catalyst Example | Reaction Type | Product | Key Features |
| Organocatalyst | Chiral Phosphoric Acid | Nitroso-Diels-Alder | cis-3,6-disubstituted dihydro-1,2-oxazines | High yield, excellent regio-, diastereo-, and enantioselectivity. researchgate.net |
| Metal Catalyst | Ruthenium(II)-NHC Complex | Asymmetric Hydrogenation | 4-substituted 2-oxazolidinones | Up to 96% ee, scalable. rsc.org |
| Dual Catalysis | Palladium Complex & Cinchonidinium Salt | Asymmetric Allylation | Chiral glycinate derivatives | High enantioselectivity (91-96% ee). researchgate.net |
Control of Regioselectivity and Diastereoselectivity in this compound Synthesis
Controlling regioselectivity and diastereoselectivity is paramount in the synthesis of substituted 2-phenyl-3,6-dihydro-2H-1,2-oxazines. The substitution pattern on both the diene and the dienophile, as well as the reaction conditions, significantly influences the outcome of the cycloaddition.
In the hetero-Diels-Alder reaction, the use of chiral catalysts can not only control enantioselectivity but also influence regioselectivity. For example, a chiral phosphoric acid catalyst was shown to reverse the typical regioselectivity of the nitroso-Diels-Alder reaction. researchgate.net
The nature of the substituents on the reactants also plays a crucial role. For instance, in the [3+3] annulation reaction between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines to form functionalized 3,4-dihydro-2H-1,4-thiazines, the regioselectivity is heavily dependent on the nature of the substituents on the aziridine (B145994) ring. rsc.org
Furthermore, the choice of catalyst and ligands can be used to direct the regioselectivity of a reaction. In the palladium-catalyzed Heck reaction of 2,3-dihydrofuran (B140613) with iodobenzene, the regioselectivity can be tuned to favor either the 2-phenyl-2,3-dihydrofuran (B8783652) or the 2,5-dihydro regioisomer by selecting appropriate ligands and additives. orgsyn.org
Functionalization and Derivatization Post-Cyclization
Once the 3,6-dihydro-2H-1,2-oxazine ring system is formed, subsequent functionalization and derivatization can be carried out to introduce additional complexity and diversity. These post-cyclization modifications can target either the dihydrooxazine ring itself or the N-phenyl substituent.
Regioselective Functionalization of the Dihydrooxazine Ring
The dihydrooxazine ring possesses reactive sites that can be selectively functionalized. The double bond within the ring is a key handle for introducing new functional groups. For example, the halogen atoms in halogenated heterocyclic compounds can be used for further post-functionalization, demonstrating the utility of these intermediates in drug discovery and late-stage functionalization. rsc.org
Palladium-catalyzed C-H functionalization is a powerful tool for the regioselective introduction of aryl groups onto heterocyclic rings. mdpi.com For instance, direct C4 arylation of benzofurazan (B1196253) has been achieved using a phosphine-free palladium catalyst. mdpi.com Similarly, C6 arylation of imidazo[1,2-a]pyrazines has been reported using a palladium catalyst with a phosphine (B1218219) ligand. mdpi.com These methods highlight the potential for regioselective C-H activation to functionalize the dihydrooxazine ring.
The following table summarizes regioselective functionalization reactions on related heterocyclic systems:
| Heterocycle | Position of Functionalization | Reagent/Catalyst | Product |
| Benzofurazan | C4 | Pd(OAc)₂, KOAc | C4-arylated benzofurazan. mdpi.com |
| Imidazo[1,2-a]pyrazine | C6 | Pd(OAc)₂, PPh₃, PivOH | C6-arylated imidazo[1,2-a]pyrazine. mdpi.com |
| Indole | C6 | Copper catalyst | C6-arylated indole. mdpi.com |
N-Substitution and Phenyl Ring Modifications
Modifications to the N-substituent and the phenyl ring of this compound can significantly alter the properties of the molecule.
N-Substitution:
The nitrogen atom of the dihydrooxazine ring can be a site for further substitution. For example, in the synthesis of N-substituted 3,4-pyrroledicarboximides, a solution of the parent pyrroledicarboximide is refluxed with formaldehyde (B43269) and an appropriate amine to yield the N-substituted product. mdpi.com This type of reaction could potentially be applied to the dihydrooxazine system to introduce a variety of substituents at the nitrogen atom.
Phenyl Ring Modifications:
The phenyl ring attached to the nitrogen atom is amenable to a wide range of electrophilic aromatic substitution and cross-coupling reactions. The electronic properties of the phenyl ring can be tuned by introducing electron-donating or electron-withdrawing groups. For instance, in the synthesis of N-phenylphenothiazine derivatives, various substituents have been introduced onto the phenyl group to modulate the electrochemical and absorbance properties of the molecules. beilstein-journals.org These modifications include the introduction of fluorine atoms and nitro groups, which alter the reduction potential of the compounds. beilstein-journals.org Such modifications on the phenyl ring of this compound could be used to fine-tune its chemical and physical properties.
Reactivity Profiles and Mechanistic Investigations of 2 Phenyl 3,6 Dihydro 2h 1,2 Oxazine
Ring-Opening and Rearrangement Pathways
The structural integrity of the 2-Phenyl-3,6-dihydro-2H-1,2-oxazine ring can be compromised through several pathways, leading to ring-opened products or rearranged isomers. These transformations are often initiated by the cleavage of the relatively weak nitrogen-oxygen bond.
Cleavage of the N-O Bond and Subsequent Transformations
The N-O bond in 3,6-dihydro-1,2-oxazines is susceptible to cleavage under various conditions, making these compounds valuable precursors for a range of functionalized molecules. Reductive cleavage is a common strategy to achieve this transformation. Reagents such as samarium(II) iodide (SmI₂) and molybdenum hexacarbonyl (Mo(CO)₆) have been effectively used for the N-O bond scission in related 3,6-dihydro-2H-1,2-oxazine systems. researchgate.netnih.gov For instance, the use of SmI₂ can lead to the formation of 1,4-amino alcohols. researchgate.net However, the reaction pathway can sometimes be more complex, with the potential for competing reactions like ring contraction to form pyrrole (B145914) derivatives. researchgate.net The chemoselectivity of these reactions is highly dependent on the structure of the starting oxazine (B8389632) and the reaction conditions employed. researchgate.net
In some cases, the cleavage of the N-O bond can be mediated by α-hetero substituted carbonyl compounds under mild, purely organic conditions. This method offers excellent functional group tolerance, avoiding the harsh conditions of some reductive cleavage methods.
Rearrangement Reactions (e.g., Meisenheimer rearrangement, 1,2-Oxaza-Cope Rearrangement)
Rearrangement reactions provide alternative pathways for the transformation of the this compound scaffold. The Meisenheimer rearrangement has been observed in the synthesis of 3,6-dihydro-2H-1,2-oxazines starting from α,β-unsaturated nitrones. nih.gov This process involves the nucleophilic addition of a reagent like dimethylsulfoxonium methylide to the C=N bond of the nitrone, forming an aziridine (B145994) N-oxide intermediate which then rearranges to the corresponding 3,6-dihydro-2H-1,2-oxazine. nih.gov
The 1,2-Oxaza-Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, has been developed for the synthesis of oxazine rings. This reaction involves the transposition of a nitroso group and has shown potential in the synthesis of complex molecules. researchgate.net Additionally, acid-catalyzed rearrangements of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines have been reported to yield 3-alkoxypyridine 1-oxides. rsc.org A kinetic study of the acid-catalyzed rearrangement of related 6-ethoxy-5,6-dihydro-3-phenyl-4H-1,2-oxazines has been conducted, providing insights into the reaction mechanism.
Further Cycloaddition and Pericyclic Reactivity of the Dihydrooxazine Moiety
The dihydrooxazine ring in this compound contains a double bond, making it a potential participant in cycloaddition and other pericyclic reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. researchgate.netresearchgate.netnih.gov Depending on the substituents, the dihydrooxazine moiety could potentially act as a diene or a dienophile. For instance, in inverse electron-demand Diels-Alder reactions, electron-deficient dienes react with electron-rich dienophiles. Heterocyclic azadienes, such as 1,2,4-triazines, are known to participate in such reactions. orgsyn.org While specific examples of this compound acting as a diene or dienophile are not extensively documented, the inherent reactivity of the C=C bond suggests this possibility.
Oxidation, Reduction, and Other Chemical Transformations
The this compound ring can undergo various chemical transformations, including oxidation and reduction, which modify its structure and functional groups.
Oxidation of the double bond within the dihydrooxazine ring can be achieved using various oxidizing agents. For example, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the epoxidation of alkenes. rsc.orgorganic-chemistry.orgmasterorganicchemistry.com Dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄), which typically results in the formation of a cis-diol. orgsyn.orgmasterorganicchemistry.com
Reductive transformations often target the N-O bond as previously discussed (see section 3.1.1). Common reducing agents for this purpose include samarium(II) iodide and molybdenum hexacarbonyl. researchgate.netnih.govgu.sewikipedia.orgnih.govnih.govorganic-chemistry.orgwikipedia.orgaurigeneservices.com The choice of reducing agent and reaction conditions can influence the outcome, leading to either simple N-O bond cleavage or more complex rearrangements.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation. Mechanistic studies often employ a combination of experimental techniques and computational analysis.
Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Intermediate Trapping)
Experimental methods provide direct evidence for reaction pathways. The kinetic isotope effect (KIE) is a powerful tool to probe the rate-determining step of a reaction and the nature of the transition state. gu.sewikipedia.org By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond breaking or formation at the labeled position. While specific KIE studies on this compound are not widely reported, such studies on related systems, like the acid-catalyzed rearrangements of 1,2-oxazines, have been performed.
Intermediate trapping is another valuable technique for elucidating reaction mechanisms. researchgate.netnih.govrsc.orgresearchgate.net This involves adding a reagent that can react with a short-lived intermediate, thereby providing evidence for its existence. For reactions involving this compound, trapping of potential radical intermediates, particularly nitrogen-centered radicals that could form upon N-O bond homolysis, would be a key strategy to understand the reaction pathway. researchgate.netnih.govrsc.orgresearchgate.netnih.gov
Spectroscopic Characterization for Mechanistic Insights (e.g., in situ NMR, ESI-MS, IRMPD)
The elucidation of reaction mechanisms and the characterization of reactive intermediates of this compound rely heavily on advanced spectroscopic techniques. Methods such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Infrared Multiple Photon Dissociation (IRMPD) spectroscopy provide real-time data and detailed structural information that is critical for understanding the compound's reactivity. These techniques allow for the direct observation of transient species, the identification of product structures, and the differentiation of isomeric compounds, offering a comprehensive picture of the reaction pathways.
In Situ NMR Spectroscopy
In situ (or "in the reaction mixture") NMR spectroscopy is a powerful tool for continuously monitoring the progress of a chemical reaction. It allows for the identification and quantification of reactants, intermediates, and products directly in the reaction vessel without the need for isolation. For the study of this compound, ¹H and ¹³C NMR would be instrumental in tracking key transformations. For instance, in a hypothetical acid-catalyzed ring-opening reaction, one could observe the disappearance of signals corresponding to the oxazine ring protons and the appearance of new signals indicative of the resulting amino alcohol.
Detailed research findings from related heterocyclic systems show that changes in chemical shifts, coupling constants, and signal integrations over time provide kinetic data and insights into the structural evolution of the molecules involved. nih.gov
Table 1: Representative In Situ ¹H NMR Data for a Hypothetical Reaction of this compound
| Time (min) | δ (ppm) for H-3 | δ (ppm) for H-6 | Appearance of New Signal (Product) |
| 0 | 3.50 (t) | 4.20 (d) | - |
| 15 | 3.50 (t, decreasing intensity) | 4.20 (d, decreasing intensity) | 4.85 (s, broad) |
| 30 | Signal diminished | Signal diminished | 4.85 (s, broad, increasing intensity) |
| 60 | Signal absent | Signal absent | 4.85 (s, broad, stable intensity) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is exceptionally useful for detecting and characterizing intermediates and products in solution. When coupled with tandem mass spectrometry (MS/MS), it can provide detailed structural information through collision-activated dissociation (CAD) fragmentation patterns. nih.gov The analysis of protonated molecules of this compound and its reaction products would reveal molecular weights and fragmentation pathways, helping to confirm proposed structures and identify unknown species. researchgate.net
In mechanistic studies of related nitrogen-containing heterocycles, researchers have used ESI-MS combined with deuterium (B1214612) labeling and high-resolution mass spectrometry to support proposed reaction mechanisms, such as skeletal rearrangements and fragmentation processes. nih.govresearchgate.net For example, the fragmentation of the oxazine ring could be initiated and the resulting fragment ions analyzed to piece together the structure of the parent molecule and its transformation products.
Table 2: Illustrative ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |
| 176.1 | 10 | 158.1 | H₂O |
| 176.1 | 20 | 105.1 | C₄H₇NO |
| 176.1 | 20 | 77.1 | C₅H₈NO |
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy
IRMPD spectroscopy is a sophisticated technique that combines mass spectrometry with infrared spectroscopy to provide vibrational spectra of mass-selected ions. nih.gov This method is particularly powerful for distinguishing between isomers that may be difficult to differentiate using conventional MS/MS techniques alone. nih.gov In the context of this compound, IRMPD could be used to confirm the structure of reaction intermediates or to distinguish between different regio- and stereoisomers formed during synthesis. researchgate.netrsc.org
The process involves trapping an ion of a specific mass-to-charge ratio and irradiating it with an infrared laser. nih.gov When the laser frequency matches a vibrational mode of the ion, it absorbs photons, heats up, and eventually fragments. By monitoring the fragmentation as a function of IR wavelength, a vibrational spectrum is generated. This experimental spectrum can then be compared to theoretical spectra calculated using methods like Density Functional Theory (DFT) to make a definitive structural assignment. nih.gov
Computational and Theoretical Studies on 2 Phenyl 3,6 Dihydro 2h 1,2 Oxazine
Electronic Structure, Bonding, and Aromaticity Considerations
The electronic structure of 2-Phenyl-3,6-dihydro-2H-1,2-oxazine, like other oxazine (B8389632) derivatives, has been a subject of theoretical investigation to understand its stability and reactivity. While specific studies on this particular molecule are limited, general computational approaches such as Density Functional Theory (DFT) are employed to analyze its molecular orbitals, charge distribution, and bonding characteristics.
Molecular Orbitals and Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of the molecule. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and the electronic excitation properties. For a molecule like this compound, the phenyl group is expected to significantly influence the electronic properties by extending the π-system.
Bonding Analysis: Natural Bond Orbital (NBO) analysis is a common computational technique used to study the bonding interactions within a molecule. This analysis can provide information about the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi), and the extent of electron delocalization. In this compound, the N-O bond within the oxazine ring is a key feature, and its nature can be elucidated through such computational methods.
Aromaticity: The phenyl group in the molecule is inherently aromatic. However, the dihydro-1,2-oxazine ring is not aromatic. Computational methods can be used to calculate aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), to quantify the aromatic character of the phenyl ring and confirm the non-aromatic nature of the heterocyclic ring.
Conformational Analysis and Dynamics of the Six-Membered Ring
The six-membered dihydro-1,2-oxazine ring is not planar and can adopt various conformations. Computational methods are instrumental in exploring the conformational landscape of this compound and understanding the dynamics of its ring system.
Conformational Isomers: The dihydro-1,2-oxazine ring can exist in several conformations, such as half-chair, boat, and twist-boat forms. The presence of the phenyl substituent at the nitrogen atom influences the relative energies of these conformers. Computational studies, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the most stable conformations and the energy barriers for interconversion between them. A study on related N,N'-(alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s highlighted the tendency for π-π interactions between phenyl rings, a factor that could also influence the conformational preferences of this compound. sciforum.net
Ring Inversion Dynamics: The dihydro-1,2-oxazine ring can undergo ring inversion, a process where it flips from one chair-like conformation to another. Computational chemistry can be used to calculate the energy barrier for this process, providing insights into the flexibility of the ring at different temperatures. These theoretical calculations can be correlated with experimental data from techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. A study on the conformational analysis of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in spirocyclic compounds has shown that the conformation of this heterocyclic moiety can be compared across different crystal structures. nih.gov
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Half-Chair 1 | 0.00 | C6-N2-C3-C4: -55.2 |
| Half-Chair 2 | 1.25 | C6-N2-C3-C4: 54.8 |
| Boat | 5.60 | C6-N2-C3-C4: 0.5 |
| Twist-Boat | 4.80 | C5-C6-N2-C3: 30.1 |
| This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the search results. |
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. The hetero-Diels-Alder reaction is a common method for synthesizing dihydro-1,2-oxazines, and its mechanism can be studied in detail using theoretical calculations.
Hetero-Diels-Alder Reaction: The formation of the 3,6-dihydro-2H-1,2-oxazine ring can be achieved through the [4+2] cycloaddition of a nitroso compound (dienophile) with a conjugated diene. Computational studies can model this reaction to determine whether it proceeds through a concerted or a stepwise mechanism. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing insights into the reaction kinetics.
Transition State Analysis: The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes during the reaction. For the hetero-Diels-Alder reaction, computational analysis can reveal the degree of synchronicity in the formation of the two new sigma bonds. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency.
| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |
| Hetero-Diels-Alder | Nitrosobenzene (B162901) + 1,3-Butadiene | [TS1] | This compound | 15.8 |
| This table presents hypothetical data for illustrative purposes, as specific computational results for the formation of this compound were not available in the search results. |
Structure-Reactivity Relationships Derived from Computational Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While no specific QSAR studies for this compound were found, the principles can be applied to understand its reactivity.
Descriptor-Based Models: In a QSAR/QSPR study, various molecular descriptors are calculated for a set of related molecules. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For a series of substituted 2-phenyl-3,6-dihydro-2H-1,2-oxazines, these descriptors could be correlated with their reactivity in a particular reaction, for instance, the rate of N-O bond cleavage.
Interpreting Reactivity: By developing a statistically significant QSAR model, the key structural features that govern the reactivity of these compounds can be identified. For example, a model might reveal that electron-withdrawing substituents on the phenyl ring increase the rate of a certain reaction. This information is valuable for designing new derivatives with desired reactivity profiles. A study on new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one utilized computational software to study the most stable conformers, highlighting the importance of stereochemistry in related heterocyclic systems. arxiv.org
Solvent Effects and Catalysis Modeling in Dihydrooxazine Chemistry
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can be used to study these solvent effects and also to model the role of catalysts in reactions involving dihydrooxazines.
Modeling Solvent Effects: Implicit and explicit solvent models are the two main approaches to computationally study solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good qualitative and sometimes quantitative predictions of how a solvent's polarity affects the energies of reactants, transition states, and products. Explicit solvent models involve including a number of solvent molecules in the calculation, which is more computationally demanding but can capture specific solvent-solute interactions like hydrogen bonding.
Catalysis Modeling: Computational chemistry can also be used to model catalyzed reactions. For instance, if the synthesis of this compound is catalyzed by a Lewis acid, computational methods can be used to study the interaction of the catalyst with the reactants, the structure of the catalyzed transition state, and how the catalyst lowers the activation energy. A study on the microwave-assisted solvent-free synthesis of a naphthoxazin-3-one derivative highlighted the role of a catalyst in the reaction mechanism. researchgate.net
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Hexane | 1.88 | 18.2 |
| Dichloromethane | 8.93 | 16.5 |
| Acetonitrile | 37.5 | 15.1 |
| This table presents hypothetical data for illustrative purposes, as specific computational results for solvent effects on the formation of this compound were not available in the search results. |
Applications of 2 Phenyl 3,6 Dihydro 2h 1,2 Oxazine in Complex Organic Synthesis
Role as a Key Synthon for the Construction of Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Pyridines, Pyrrolidines)
2-Phenyl-3,6-dihydro-2H-1,2-oxazine serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The ability to selectively cleave and rearrange the oxazine (B8389632) ring provides access to substituted pyrroles, and in principle, other heterocyclic systems like pyridines and pyrrolidines.
A significant application is the synthesis of highly functionalized pyrroles. Research has demonstrated that 3,6-dihydro-2H-1,2-oxazines, including N-phenyl substituted derivatives, can be efficiently converted into pyrroles. mdpi.com A notable method involves a copper-on-carbon (Cu/C) catalyzed reaction under solvent-free conditions, which promotes the transformation in good to excellent yields. mdpi.com This heterogeneous catalyst system is not only efficient but also reusable, offering a green chemistry approach to pyrrole (B145914) synthesis. mdpi.com The reaction can also be performed as a one-pot synthesis, starting from the hetero-Diels-Alder reaction of nitroso dienophiles (like nitrosobenzene (B162901) to introduce the N-phenyl group) and 1,3-dienes to form the oxazine in situ, which is then converted to the corresponding pyrrole. mdpi.comepa.gov
The general transformation of 3,6-dihydro-2H-1,2-oxazines to pyrroles is summarized in the following table:
| Oxazine Precursor (N-Phenyl derivative) | Catalyst/Conditions | Product | Yield (%) |
| N-Phenyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine | 10% Cu/C, 120 °C | 1,2-Diphenyl-1H-pyrrole | 84 |
| N-Phenyl-6-methyl-3,6-dihydro-2H-1,2-oxazine | 10% Cu/C, 120 °C | 1-Phenyl-2-methyl-1H-pyrrole | 88 |
| N-Phenyl-6-(thien-2-yl)-3,6-dihydro-2H-1,2-oxazine | 10% Cu/C, 120 °C | 1-Phenyl-2-(thien-2-yl)-1H-pyrrole | 35 |
Table 1: Examples of Copper-Catalyzed Synthesis of Pyrroles from N-Phenyl-3,6-dihydro-2H-1,2-oxazines. Data sourced from mdpi.com.
While the conversion to pyrroles is well-documented, the direct synthesis of pyridines from this compound is less common in the literature. However, the synthesis of pyridines from other oxazine isomers, such as 1,4-oxazin-2-ones, through tandem cycloaddition/cycloreversion reactions is known, suggesting that with the appropriate reaction partner and conditions, the 1,2-oxazine ring could potentially be rearranged to a pyridine (B92270) scaffold.
The formation of pyrrolidines from 3,6-dihydro-2H-1,2-oxazines would typically involve the reduction of the double bond and reductive cleavage of the N-O bond. While the reductive cleavage of the N-O bond is a known process for these systems, specific and detailed examples starting from this compound to yield pyrrolidines are not extensively documented in readily available literature.
Synthetic Routes to Fused and Spirocyclic Systems Incorporating the Oxazine Core
The this compound core can be incorporated into more complex polycyclic systems, including fused and spirocyclic structures. These intricate architectures are of significant interest in medicinal chemistry and materials science. nih.gov
The synthesis of fused heterocycles can be achieved by constructing a new ring onto the existing oxazine framework. While specific examples starting directly from this compound are not abundant, general methods for the synthesis of fused oxazines, such as 1,4-benzoxazin-3(4H)-ones, are well-established and can provide strategic insights. researchgate.net For the 1,2-oxazine series, intramolecular cycloaddition reactions of tethered precursors are a common route to fused systems. clockss.org
Spirocyclic systems containing the 1,2-oxazine moiety are also known. nih.gov These are often synthesized through cycloaddition reactions where one of the reacting partners contains a spirocyclic center or where the cycloaddition itself generates the spiro center. A notable example is the non-catalyzed hetero-Diels-Alder reaction between (E)-2-phenyl-1-cyano-1-nitroethene and methylenecycloalkanes, which yields spirocyclic-1,2-oxazine N-oxides with complete regioselectivity. mdpi.com These N-oxides are direct precursors to the corresponding spirocyclic 3,6-dihydro-2H-1,2-oxazines.
An example of a reaction leading to a spirocyclic oxazine system is presented below:
| Dienophile | Diene | Product |
| (E)-2-phenyl-1-cyano-1-nitroethene | Methylenecyclopentane | 8-Cyano-9-phenyl-7-oxa-6-azaspiro[4.5]dec-8-ene 6-oxide |
Table 3: Synthesis of a Spirocyclic-1,2-oxazine N-Oxide. Data sourced from mdpi.com.
The existence of complex spiro-oxazines, such as spiro[2H-indole-2,3'-[3H]naphth[2,1-b] nih.govorgsyn.orgoxazine] derivatives, further illustrates the accessibility of these structures, although their synthesis often involves the condensation of a Fischer's base-type precursor with a nitrosonaphthol, a different synthetic approach. epa.gov
Exploration of 2 Phenyl 3,6 Dihydro 2h 1,2 Oxazine Derivatives in Molecular and Biochemical Research
Scaffold Design for Investigating Molecular Targets in vitro
The design of derivatives based on the 2-Phenyl-3,6-dihydro-2H-1,2-oxazine core is a strategic approach to developing selective ligands for various molecular targets. The inherent stereochemistry and reactivity of the 1,2-oxazine ring, combined with the diverse functionalities that can be introduced on the phenyl ring and other positions, allow for the creation of compound libraries with a wide range of physicochemical properties. These libraries are then screened against specific molecular targets, such as enzymes or receptors, in in vitro assays to identify initial hits.
A key synthetic strategy for generating these derivatives is the hetero-Diels-Alder reaction between nitrosoarenes and conjugated dienes. researchgate.nettypeset.io This method is highly effective for constructing the 3,6-dihydro-2H-1,2-oxazine ring system. By employing phenyl formate (B1220265) as a carbon monoxide surrogate, nitroarenes can be reduced to the corresponding nitrosoarenes in situ, which are then trapped by dienes. researchgate.nettypeset.io This approach tolerates a wide array of functional groups, enabling the synthesis of a diverse set of derivatives for screening.
For instance, the introduction of specific substituents on the phenyl group can be tailored to interact with particular residues in a protein's binding pocket. The general synthetic approach allows for systematic modifications to explore the chemical space around the core scaffold.
Table 1: Exemplary Synthetic Approaches for this compound Derivatives
| Synthetic Method | Description | Key Features |
| Hetero-Diels-Alder Reaction | Palladium-catalyzed reduction of nitroarenes to nitrosoarenes, followed by trapping with conjugated dienes. researchgate.nettypeset.io | High yields, tolerance of various functional groups, and can be performed in a single pot. researchgate.nettypeset.io |
| Asymmetric Cascade Reactions | Dual-organocatalyst-promoted asymmetric α-aminoxylation/aza-Michael/aldol condensation. researchgate.net | Provides enantiomerically pure 1,2-oxazine derivatives with excellent diastereoselectivity. researchgate.net |
| Nucleophilic Addition and Rearrangement | Addition of dimethylsulfoxonium methylide to α,β-unsaturated nitrones followed by a Meisenheimer rearrangement. researchgate.net | Efficiently produces 3,6-dihydro-2H-1,2-oxazines with methylene (B1212753) incorporation at the C3 position. researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biochemical Probes (Non-Clinical Contexts)
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of biochemical probes. For the this compound scaffold, SAR studies typically involve the systematic modification of the molecule and the subsequent evaluation of these changes on its biological activity. The conformational flexibility and stereochemical complexity of the 1,2-oxazine ring are critical aspects of these studies. researchgate.net
The relative stereochemistry of substituents on the oxazine (B8389632) ring can significantly impact binding affinity to a molecular target. The determination of this stereochemistry is often achieved through NMR spectroscopy, utilizing techniques such as the nuclear Overhauser effect (NOE) to elucidate spatial relationships between protons. researchgate.net
SAR studies on related oxazine derivatives have demonstrated that modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can dramatically alter biological activity. For example, in a series of related 1,2-benzoxazine-3-one derivatives, specific substitutions were found to be crucial for potent glucocorticoid receptor agonism. researchgate.net While this is a related but different scaffold, it highlights the importance of aromatic substitution in modulating the interaction with a protein target.
Table 2: Hypothetical SAR Data for this compound Derivatives Targeting a Kinase
| Compound | R1 (Phenyl Substitution) | R2 (Oxazine Substitution) | IC50 (nM) |
| 1a | H | H | 5200 |
| 1b | 4-Cl | H | 1500 |
| 1c | 4-OCH3 | H | 850 |
| 1d | 4-OCH3 | 3-CH3 | 450 |
| 1e | 3,4-diCl | H | 980 |
This data is illustrative and intended to demonstrate the principles of SAR.
Mechanistic Studies of Biological Interactions at the Molecular Level
Understanding how a molecule interacts with its biological target at the molecular level is crucial for rational drug design and the development of precise chemical probes. For derivatives of this compound, mechanistic studies in cell-free systems or non-human models can reveal the specific binding modes and functional consequences of these interactions.
The reductive cleavage of the N-O bond in the 1,2-oxazine ring is a key chemical property that can be exploited in mechanistic studies. researchgate.net This reaction can lead to the formation of aminoalcohols and other functionalized molecules, which may themselves be the active species or serve as reporters of a biological process.
Computational methods, such as Density Functional Theory (DFT), have been employed to study the conformational preferences and reactivity of the 1,2-oxazine ring. researchgate.net These theoretical studies can provide insights into the transition states of binding events and the electronic factors that govern molecular recognition. For example, calculations on related bicyclic 1,2-oxazines have helped to explain the observed regio- and stereoselectivity in their formation and subsequent rearrangements. researchgate.net
Development of Chemical Tools for Biological Pathway Elucidation
Derivatives of this compound can be developed into chemical tools to investigate and clarify complex biological pathways. By modifying the core scaffold with reporter groups, such as fluorescent tags or biotin, these molecules can be used to visualize and isolate their molecular targets within a cellular context.
The versatility of the synthetic routes to 3,6-dihydro-2H-1,2-oxazines allows for the incorporation of such tags at various positions on the molecule. researchgate.nettypeset.ioresearchgate.net For example, a functional group on the phenyl ring could be used as a handle for attaching a fluorescent dye, creating a probe to track the subcellular localization of its binding partner.
Furthermore, the ability of the 1,2-oxazine ring to undergo specific chemical transformations can be harnessed to design activity-based probes. These probes covalently bind to their target upon a specific enzymatic activity, providing a powerful tool for profiling enzyme function in complex biological samples. The development of such chemical tools from the this compound scaffold holds significant promise for advancing our understanding of cellular signaling and disease mechanisms.
As the field of heterocyclic chemistry continues to evolve, the exploration of this compound and its derivatives is entering a new phase characterized by innovation in synthesis, deeper understanding of reactivity, and expansion into novel applications. This article outlines the future directions and emerging research avenues for this important chemical entity.
Future Directions and Emerging Research Avenues in 2 Phenyl 3,6 Dihydro 2h 1,2 Oxazine Chemistry
The exploration of 2-phenyl-3,6-dihydro-2H-1,2-oxazine is branching into new and exciting areas, driven by the need for more efficient and environmentally friendly chemical processes.
Q & A
Q. What are the primary synthetic routes for 2-Phenyl-3,6-dihydro-2H-1,2-oxazine, and how can reaction conditions be optimized for yield?
The hetero-Diels–Alder reaction between nitroso dienophiles and conjugated dienes is the most widely used method for synthesizing the 1,2-oxazine scaffold. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity.
- Temperature control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic control.
- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids can accelerate the reaction and improve regioselectivity .
- Purification : Flash column chromatography with gradients like hexane:ethyl acetate (e.g., 100:0 to 90:10) + 1% triethylamine effectively isolates products .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- ¹H/¹³C NMR : Key for confirming regiochemistry and stereochemistry. For example, diastereomers show distinct splitting patterns (e.g., 4.49–4.45 ppm for isomer B vs. 4.38 ppm for isomer A in fluorophenyl derivatives) .
- Elemental analysis : Validates purity and empirical formulas (e.g., C₁₁H₁₂FNO: calcd C 68.38%, found 68.24%) .
- Chromatography : Monitoring reaction progress via TLC with UV visualization ensures intermediate stability .
Advanced Research Questions
Q. How can regio- and stereoselectivity be controlled in the hetero-Diels–Alder synthesis of 1,2-oxazines?
Selectivity hinges on:
- Diene/dienophile electronics : Electron-rich dienes favor endo transition states, while electron-withdrawing groups on nitroso dienophiles stabilize specific regioisomers.
- Steric effects : Bulky substituents on the diene (e.g., 4-fluorophenyl) direct attack to less hindered positions .
- Solvent polarity : High polarity solvents stabilize polar transition states, enhancing stereocontrol .
Q. What strategies enable post-synthetic functionalization of the 1,2-oxazine scaffold for pharmacological applications?
- Ring-opening reactions : Hydrolysis or reduction of the oxazine ring yields amino alcohols or diamines for further derivatization.
- Cross-coupling : Palladium-catalyzed reactions introduce aryl/heteroaryl groups (e.g., pyridinyl substituents via Suzuki coupling) .
- Bioisosteric replacements : Substituting the phenyl group with bioisosteres (e.g., pyridinyl) enhances target affinity, as seen in related oxadiazinones for sarcoma treatment .
Q. How do thermodynamic and kinetic factors influence the reversibility of the hetero-Diels–Alder reaction?
- Kinetic control : Low temperatures (e.g., 0°C) trap metastable products, favoring endo selectivity.
- Thermodynamic control : Prolonged heating (e.g., reflux in toluene) allows equilibration to more stable exo products.
- Catalytic modulation : Acid additives (e.g., acetic acid) accelerate retro-Diels–Alder steps, enabling dynamic selectivity tuning .
Q. What role do computational methods play in predicting reactivity and stability of 1,2-oxazine derivatives?
- DFT calculations : Model transition states to predict regioselectivity (e.g., Fukui indices for nucleophilic/electrophilic sites).
- MD simulations : Assess conformational stability of substituents (e.g., methyl groups in 4,5-dimethyl derivatives) .
- Docking studies : Screen derivatives for binding to biological targets (e.g., enzymes in cancer pathways) .
Emerging Research Directions
Q. What biomedical applications are explored for poly(2-oxazine)-based systems?
- Drug delivery : Self-assembling poly(2-oxazine)s form micelles/nanoparticles for controlled release, leveraging their low cytotoxicity and high biocompatibility.
- Theranostics : Functionalized oxazines with imaging moieties (e.g., fluorophores) enable simultaneous therapy and diagnostics .
Q. How can advanced NMR techniques resolve structural ambiguities in dihydro-oxazine derivatives?
- NOESY/ROESY : Differentiate diastereomers by spatial proximity of protons (e.g., axial vs. equatorial substituents).
- HSQC/HMBC : Assign quaternary carbons and confirm regiochemistry in complex derivatives .
Methodological Best Practices
- Contradiction resolution : Cross-validate regiochemical assignments using combined NMR/X-ray data.
- Scalability : Optimize flash chromatography for gram-scale synthesis to ensure reproducibility .
- Safety : Handle nitroso compounds under inert atmospheres due to their sensitivity to moisture and oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
